Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a brominated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the N-methylation of bromotoluene followed by an amination reaction to yield the desired product . The reaction conditions typically involve the use of organic solvents such as ethanol, methanol, or chloroform, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated group to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the brominated methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate: shares similarities with other brominated aromatic compounds and amino esters.
2-Amino-3-bromo-5-nitrobenzonitrile: Another brominated aromatic compound with different functional groups.
Thiophene derivatives: These compounds also contain heteroatoms and exhibit diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14BrNO3 |
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Molecular Weight |
288.14 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H14BrNO3/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10H,3,13H2,1-2H3 |
InChI Key |
PHSXQEQCDRUHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)N |
Origin of Product |
United States |
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